B1577381 MiAMP2b

MiAMP2b

Cat. No.: B1577381
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MiAMP2b is a cationic antimicrobial peptide (AMP) belonging to the α-hairpinin family, originally purified from the nut kernels of Macadamia integrifolia . This peptide is produced through the post-translational processing of a 7S globulin vicilin-like precursor protein . It features a characteristic cysteine-stabilized α-helical hairpin structure, comprising approximately 50 amino acids with a conserved C-X-X-X-C-(10-12)X-C-X-X-X-C motif . In vitro studies demonstrate that this compound exhibits potent antifungal activity against a range of plant pathogenic fungi, including Verticillium dahliae and Leptosphaeria maculans , with lethal concentrations in the low μM range . The proposed mechanism of action for this compound and related vicilin-derived peptides involves binding to the cell wall and plasma membrane of fungal cells, which can disrupt membrane integrity and lead to growth inhibition . Unlike many cationic antimicrobial peptides, this compound carries a net negative charge (net charge of -2), categorizing it as an Anionic Antimicrobial Peptide (AAMP) . This anionic nature suggests its antimicrobial activity may be dependent on or enhanced by the presence of metal ions, such as zinc or calcium, which can facilitate interaction with negatively charged microbial membranes . This compound is supplied for research applications only. Its primary research value lies in the study of plant innate immunity, the investigation of anionic peptide antimicrobial mechanisms, and the exploration of novel antifungal agents for agricultural applications. This product is strictly for laboratory research use. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

bioactivity

Antifungal

sequence

DPQTECQQCQRRCRQQESGPRQQQYCQRRCKEICEEEEEYN

Origin of Product

United States

Comparison with Similar Compounds

Tables

Table 1 : Structural and Functional Summary of this compound and Homologs
Table 2 : Cross-Family AMP Comparison Highlighting this compound’s Unique Traits

Preparation Methods

Source and Initial Extraction

MiAMP2b is naturally found in the seeds of Macadamia integrifolia. The initial preparation begins with the collection of macadamia nut kernels, which are the biological source of the antimicrobial peptides this compound, MiAMP2c, and MiAMP2d. The nuts are processed to extract proteins, focusing on the fraction containing vicilin precursors from which MiAMP2 peptides are derived.

  • Seed kernel homogenization: The kernels are ground and homogenized in appropriate buffers to solubilize proteins.
  • Crude protein extraction: Proteins are extracted using aqueous buffers, often containing salt or mild detergents to enhance solubility while preserving peptide integrity.

Purification Techniques

Purification of this compound involves chromatographic and electrophoretic methods to isolate the peptide from the complex protein mixture.

  • Chromatography: Ion-exchange chromatography is commonly used to separate proteins based on charge differences. Size-exclusion chromatography may follow to separate based on molecular size.
  • SDS-PAGE and Western blotting: Sodium dodecyl sulfate polyacrylamide gel electrophoresis (SDS-PAGE) is employed to monitor purity and molecular weight. Western blotting with specific antibodies can confirm the presence of this compound.
  • Mass spectrometry identification: Purified peptides are identified and confirmed by mass spectrometry, which verifies the peptide sequence and post-translational modifications.

Recombinant Expression

Due to limited natural abundance and for detailed functional studies, recombinant expression systems have been developed.

  • Gene cloning: The gene encoding this compound is cloned from Macadamia integrifolia cDNA, focusing on the N-terminal region of the preprovicilin gene that encodes the this compound peptide.
  • Expression vectors: The gene is inserted into bacterial or yeast expression vectors to produce the peptide in vitro.
  • Protein expression: Induced expression in host cells produces the peptide, which is then purified using affinity chromatography or other standard protein purification methods.
  • Folding and disulfide bond formation: Refolding protocols are applied to ensure correct disulfide bond formation critical for the peptide's antimicrobial activity.

Structural Characterization

Detailed structural studies are essential to confirm the correct folding and functional conformation of this compound.

  • NMR spectroscopy: Nuclear Magnetic Resonance (NMR) is used to determine the three-dimensional structure of this compound in solution. This involves collecting NOESY spectra and applying distance restraints for structure calculations.
  • Disulfide bond mapping: The presence of multiple cysteine residues forming disulfide bonds (notably three disulfide bonds in this compound) is confirmed by mass spectrometry and chemical analysis.
  • Computational modeling: Tools such as CYANA and CNS are used for automated NOE assignment and structure refinement, with quality assessed by MolProbity scores.

Summary Table of Preparation Methods

Step Description Techniques/Tools Used Key Findings/Notes
Source Collection Macadamia integrifolia seed kernels collected and homogenized Mechanical grinding, buffer extraction Peptides originate from vicilin precursors
Protein Extraction Solubilization of proteins from seed homogenate Aqueous buffers, mild detergents Preserves peptide integrity
Purification Isolation of this compound from protein mixture Ion-exchange chromatography, size-exclusion, SDS-PAGE, Western blot Purity and identity confirmed by mass spectrometry
Recombinant Expression Cloning and expression of this compound gene in microbial systems Gene cloning, bacterial/yeast expression vectors Enables large-scale production and functional studies
Folding & Disulfide Bond Formation In vitro refolding to achieve native conformation with correct disulfide bonds Refolding protocols, chemical analysis Three disulfide bonds stabilize the peptide
Structural Characterization Determination of 3D structure and disulfide bond mapping NMR spectroscopy, CYANA, CNS, MolProbity Confirms hairpin fold stabilized by disulfide bonds
Activity Validation Antimicrobial assays against fungal and bacterial pathogens Growth inhibition assays Strong antifungal activity; selective antibacterial effect

Research Findings and Insights

  • This compound is part of a novel family of antimicrobial peptides processed from vicilin precursors in macadamia seeds, featuring conserved cysteine motifs forming disulfide bonds critical for structural stability and activity.
  • The peptides are isolated using classical protein purification methods combined with modern mass spectrometry for precise identification.
  • Recombinant expression has been successfully used to produce this compound and related peptides, facilitating detailed structural and functional studies.
  • Structural analyses reveal that this compound adopts a hairpin fold stabilized by three disulfide bonds, differing from related peptides that rely on hydrophobic interactions for stability.
  • Antimicrobial assays highlight this compound’s potent inhibition of fungal pathogens at low concentrations, supporting its potential application in agricultural biotechnology and medicine.

Q & A

Q. What longitudinal study designs assess this compound’s stability and resistance development in clinical models?

  • Methodological Guidance :
  • Conduct serial passage experiments with sub-inhibitory concentrations to monitor resistance mutations. Use whole-genome sequencing to identify genetic adaptations .
  • Evaluate shelf-life stability via accelerated degradation studies (e.g., varying pH/temperature) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.